molecular formula C26H20FN3O3S B2667313 N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide CAS No. 866846-05-1

N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

Cat. No. B2667313
M. Wt: 473.52
InChI Key: HFTNZEGLBOGQPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-1benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide” is a research chemical with the CAS No.: 866846-05-1. It has a molecular formula of C26H20FN3O3S and a molecular weight of 473.521. This product is not intended for human or veterinary use1.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase

A study highlighted the synthesis of analogues with potential dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in nucleotide synthesis and cellular proliferation. The compounds, including structures similar to N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide, showed significant potency, suggesting their potential as therapeutic agents against cancer and other diseases reliant on nucleotide biosynthesis pathways (Gangjee et al., 2008).

Molecular Structure and Interaction Studies

Research on the crystal structures of related compounds demonstrates the importance of molecular conformation in understanding the interactions and stability of such molecules. These studies provide a foundation for designing drugs with optimized pharmacokinetic properties by examining how structural features influence molecular behavior and binding to biological targets (Subasri et al., 2016).

Antiviral Applications and Molecular Docking

Another investigation focused on the antiviral properties of similar molecules, especially against SARS-CoV-2. Through spectroscopic analysis and molecular docking studies, researchers found that these compounds could potentially inhibit the COVID-19 virus, showcasing the compound's potential in developing treatments for emerging infectious diseases (Mary et al., 2020).

Materials Science Application

In materials science, derivatives of such compounds have been explored for creating transparent aromatic polyimides with high refractive indices and small birefringence, demonstrating the compound's utility beyond pharmaceuticals into advanced materials engineering (Tapaswi et al., 2015).

Safety And Hazards

This compound is not intended for human or veterinary use, indicating that it may pose safety and health hazards1.


Future Directions

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properties

IUPAC Name

N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20FN3O3S/c1-16-6-8-17(9-7-16)14-30-25(32)24-23(20-4-2-3-5-21(20)33-24)29-26(30)34-15-22(31)28-19-12-10-18(27)11-13-19/h2-13H,14-15H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTNZEGLBOGQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

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